molecular formula C20H21NO B5961483 N-[(4-methoxynaphthalen-1-yl)methyl]-3,4-dimethylaniline

N-[(4-methoxynaphthalen-1-yl)methyl]-3,4-dimethylaniline

Cat. No.: B5961483
M. Wt: 291.4 g/mol
InChI Key: CQWRIYWROCLOKU-UHFFFAOYSA-N
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Description

N-[(4-methoxynaphthalen-1-yl)methyl]-3,4-dimethylaniline is an organic compound that features a naphthalene ring substituted with a methoxy group and a dimethylaniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-methoxynaphthalen-1-yl)methyl]-3,4-dimethylaniline typically involves the reaction of 4-methoxynaphthalene-1-carbaldehyde with 3,4-dimethylaniline in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[(4-methoxynaphthalen-1-yl)methyl]-3,4-dimethylaniline can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are typically used.

    Substitution: Electrophilic substitution reactions often require reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation.

Major Products Formed

    Oxidation: Formation of 4-methoxynaphthalene-1-carboxylic acid.

    Reduction: Formation of 4-methoxynaphthalene-1-amine.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

N-[(4-methoxynaphthalen-1-yl)methyl]-3,4-dimethylaniline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The exact mechanism of action of N-[(4-methoxynaphthalen-1-yl)methyl]-3,4-dimethylaniline is not well-documented. it is believed to interact with specific molecular targets and pathways, potentially involving the modulation of enzyme activity or receptor binding. Further research is needed to elucidate the precise mechanisms by which this compound exerts its effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-methoxynaphthalen-1-yl)methyl]-3,5-dimethylaniline
  • N-[(4-methoxynaphthalen-1-yl)methyl]-2,4-dimethylaniline
  • N-[(4-methoxynaphthalen-1-yl)methyl]-3,4-dimethylaniline

Uniqueness

This compound is unique due to its specific substitution pattern on the naphthalene ring and the presence of both methoxy and dimethylaniline groups. This structural configuration imparts distinct chemical and physical properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[(4-methoxynaphthalen-1-yl)methyl]-3,4-dimethylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO/c1-14-8-10-17(12-15(14)2)21-13-16-9-11-20(22-3)19-7-5-4-6-18(16)19/h4-12,21H,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQWRIYWROCLOKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NCC2=CC=C(C3=CC=CC=C23)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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